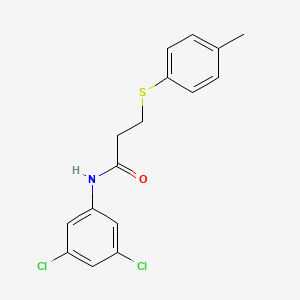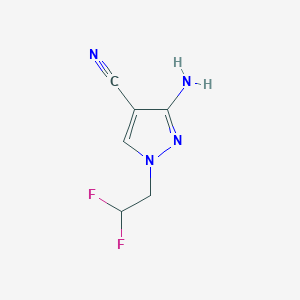
N-(3,5-dichlorophenyl)-3-(p-tolylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-3-(p-tolylthio)propanamide, commonly known as DCTPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCTPP belongs to the class of compounds known as amides, which are widely used in various fields such as medicine, agriculture, and industry.
Applications De Recherche Scientifique
Environmental Impact and Degradation
One study focused on the movement and retention of propanil, which has a similar structure to N-(3,5-dichlorophenyl)-3-(p-tolylthio)propanamide, in a paddy-riverine wetland system. This research highlighted the herbicide's concentrations in paddy soil and water and its uptake by wetland macrophytes, suggesting potential environmental impacts and bioaccumulation concerns. The study demonstrated the persistence of propanil in various environmental compartments and its potential risks to human health via the consumption of contaminated wetland plants (Perera, Burleigh, & Davis, 1999).
Synthesis and Characterization
Research on related compounds such as N-(2-Chlorophenyl)-(1-Propanamide) has provided insights into their synthesis, crystallization, and characterization, including single-crystal growth by slow evaporation techniques and analysis through UV-Vis, IR, NMR, and powder XRD techniques. These studies contribute to the broader understanding of the structural and optical properties of similar compounds, informing potential applications in materials science and organic electronics (Prabhu et al., 2001).
Photocatalytic Degradation
The photocatalytic degradation of propanil (N-(3,4-dichlorophenyl)propanamide) and its efficacy under both UV-A and solar light have been explored. This research is crucial for understanding the environmental fate of such compounds and their breakdown products. Studies indicate that photocatalytic degradation involves ring hydroxylation and cleavage, leading to mineralization to less harmful products like CO2, which has implications for environmental remediation strategies (Sturini, Fasani, Prandi, & Albini, 1997).
Antimicrobial Properties
The synthesis and evaluation of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been investigated for their antibacterial and antifungal activities. Such studies are pivotal in identifying new candidates for antimicrobial agents and understanding the structure-activity relationships of these compounds (Baranovskyi et al., 2018).
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-2-4-15(5-3-11)21-7-6-16(20)19-14-9-12(17)8-13(18)10-14/h2-5,8-10H,6-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEMCOYXBPLZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2584495.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2584496.png)
![9-cyclohexyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2584497.png)
![2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2584500.png)
![3-(4-ethoxyphenyl)-7-[4-(phenylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2584501.png)
![{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2584504.png)

![3-(Chloromethyl)-1-oxopyrido[2,1-b][1,3]benzothiazole-4-carbonitrile](/img/structure/B2584507.png)
![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)
![Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2584509.png)
